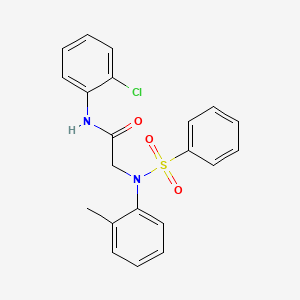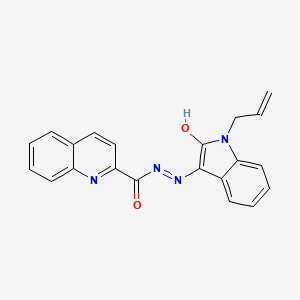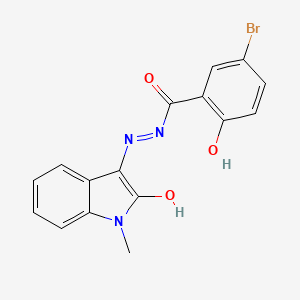
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide
描述
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide, also known as BQCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BQCA is a heterocyclic compound that contains both indole and quinoline moieties. It has been synthesized through various methods and has been studied for its potential use in scientific research.
作用机制
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide acts as a positive allosteric modulator of mGluR1. It binds to a specific site on the receptor, which enhances the receptor's response to glutamate. This leads to increased signaling through the receptor, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation, which can lead to improved learning and memory. It has also been shown to have neuroprotective effects, which can be beneficial in various neurological disorders.
实验室实验的优点和局限性
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide has several advantages for lab experiments. It is a potent and selective activator of mGluR1, which allows for specific modulation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, this compound has limitations as well. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
未来方向
There are several future directions for research on N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in pain management and addiction treatment. Further research is needed to fully understand the potential applications of this compound in these areas. Additionally, there is a need for the development of more potent and selective mGluR1 activators, which could have broader applications in scientific research.
科学研究应用
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide has been studied for its potential use in scientific research. It has been shown to activate a specific subtype of glutamate receptor, known as mGluR1. This activation can lead to various physiological and biochemical effects, including increased synaptic transmission and enhanced long-term potentiation.
属性
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)iminoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c30-24(21-15-14-18-10-4-6-12-20(18)26-21)28-27-23-19-11-5-7-13-22(19)29(25(23)31)16-17-8-2-1-3-9-17/h1-15,31H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCGDLCSHOTCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-N,N'-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B3452684.png)
![N-(4-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide](/img/structure/B3452691.png)
![3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3452707.png)
![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3452714.png)
![3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3452719.png)
![4-(4-morpholinyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B3452725.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B3452729.png)


![2-{3-[(anilinocarbonothioyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452755.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B3452774.png)